6-pyrazol-1-yl-4aH-quinolin-2-one
Description
6-Pyrazol-1-yl-4aH-quinolin-2-one is a heterocyclic compound featuring a quinolin-2-one core substituted at the 6-position with a pyrazole moiety. The quinolin-2-one scaffold is widely studied in medicinal chemistry due to its versatility in interacting with biological targets, such as kinases, receptors, and enzymes.
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
6-pyrazol-1-yl-4aH-quinolin-2-one |
InChI |
InChI=1S/C12H9N3O/c16-12-5-2-9-8-10(3-4-11(9)14-12)15-7-1-6-13-15/h1-9H |
InChI Key |
RIVGREJMSGDLBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC3C=CC(=O)N=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-pyrazol-1-yl-4aH-quinolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide. This reaction proceeds via cyclization to form the desired pyrazole-appended quinoline .
Industrial Production Methods
Industrial production of 6-pyrazol-1-yl-4aH-quinolin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
6-pyrazol-1-yl-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolin-2-one derivatives.
Reduction: Reduction reactions can modify the pyrazole ring, leading to different substituted derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoline or pyrazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-2-one derivatives, while substitution reactions can produce a variety of functionalized pyrazole-quinoline compounds .
Scientific Research Applications
6-pyrazol-1-yl-4aH-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-pyrazol-1-yl-4aH-quinolin-2-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Core Modifications and Substituent Effects
The quinolin-2-one core in 6-pyrazol-1-yl-4aH-quinolin-2-one differs from related compounds in both substitution patterns and core structure:
Key Observations:
- Substituent Position: The target compound’s pyrazole at position 6 contrasts with analogs in , where substituents are at position 3 of the quinoline ring. This positional difference may alter electronic effects and steric interactions with biological targets.
- Functional Groups: Analogs 12, 13, and 15 incorporate a 4-oxobutanoic acid side chain, enhancing solubility and enabling interactions with polar residues in enzymes. The target compound lacks this moiety, suggesting reduced hydrophilicity .
- Core Structure: LX9 replaces the quinolin-2-one core with a dihydroisoquinolin-1-one system, which may influence conformational flexibility and binding pocket compatibility .
Spectroscopic and Analytical Data
NMR Shifts and Electronic Effects:
- In analogs 12–15, the ¹H NMR signals for the pyrazole protons range from δ 6.8–8.2 ppm, reflecting electron-withdrawing (e.g., Cl, F) or donating (e.g., OCH₃) substituents on the aryl rings . The target compound’s pyrazole protons are expected to resonate in a similar range, but absence of electron-withdrawing groups may lead to upfield shifts.
- The ¹³C NMR carbonyl (C=O) signals in quinolin-2-one analogs appear near δ 165–170 ppm, consistent with the target compound’s expected profile .
Purity and Synthesis:
Pharmacological Implications
- Bioactivity: Analogs 12–15 demonstrated non-competitive inhibition in preliminary assays, attributed to their 4-oxobutanoic acid side chains and halogen substituents . The target compound’s simpler structure may favor different mechanisms, such as allosteric modulation or competitive binding.
- Solubility and ADME: The absence of ionizable groups (e.g., carboxylic acid in analogs 12–15) in the target compound may reduce aqueous solubility but improve membrane permeability, a critical factor for CNS-targeting drugs.
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